molecular formula C16H28N2O4 B8222315 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Cat. No.: B8222315
M. Wt: 312.40 g/mol
InChI Key: UIMVZWPYWOZZGY-LBPRGKRZSA-N
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Description

2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate is a complex organic compound with the molecular formula C16H28N2O4. This compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core. The presence of tert-butyl and ethyl groups adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the tert-butyl and ethyl groups via alkylation reactions.
  • Functionalization of the diazaspirodecane core to introduce the dicarboxylate groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the diazaspirodecane core.

    Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl 3-methyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
  • 2-tert-Butyl 3-ethyl (3R)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
  • 2-tert-Butyl 3-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S)-2,8-diazaspiro[4.5]decane-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-5-21-13(19)12-10-16(6-8-17-9-7-16)11-18(12)14(20)22-15(2,3)4/h12,17H,5-11H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMVZWPYWOZZGY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC2(CCNCC2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120858
Record name 2,8-Diazaspiro[4.5]decane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) 3-ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675970-16-7
Record name 2,8-Diazaspiro[4.5]decane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) 3-ethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675970-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) 3-ethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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